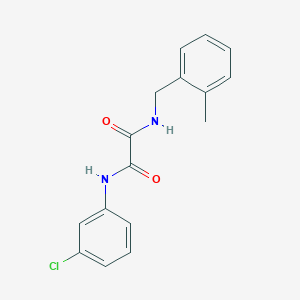![molecular formula C18H21FN2O2S B4841484 1-(2-fluorophenyl)-N-[4-(1-pyrrolidinyl)benzyl]methanesulfonamide](/img/structure/B4841484.png)
1-(2-fluorophenyl)-N-[4-(1-pyrrolidinyl)benzyl]methanesulfonamide
Vue d'ensemble
Description
1-(2-fluorophenyl)-N-[4-(1-pyrrolidinyl)benzyl]methanesulfonamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that plays a crucial role in cancer cell survival. Venetoclax has shown promising results in clinical trials for the treatment of various types of cancer, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML). In
Mécanisme D'action
1-(2-fluorophenyl)-N-[4-(1-pyrrolidinyl)benzyl]methanesulfonamide selectively binds to BCL-2 protein, which prevents its interaction with pro-apoptotic proteins, such as BIM. This results in the induction of apoptosis in cancer cells that overexpress BCL-2. This compound has a high affinity for BCL-2, which allows it to selectively target cancer cells while sparing normal cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells that overexpress BCL-2. This results in the shrinkage of tumors and the elimination of cancer cells. This compound has also been shown to have a favorable safety profile, with minimal toxicity to normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-fluorophenyl)-N-[4-(1-pyrrolidinyl)benzyl]methanesulfonamide has several advantages for lab experiments, including its high selectivity for BCL-2, which allows for the selective targeting of cancer cells. This compound has also been shown to have a favorable safety profile, which makes it a promising candidate for clinical development. However, this compound has some limitations, including its complex synthesis method, which requires expertise in organic chemistry.
Orientations Futures
There are several future directions for 1-(2-fluorophenyl)-N-[4-(1-pyrrolidinyl)benzyl]methanesulfonamide research, including the development of new formulations and dosing regimens. There is also a need to better understand the mechanisms of resistance to this compound and to develop strategies to overcome resistance. Furthermore, there is a need to explore the potential of this compound in combination with other drugs for the treatment of various types of cancer. Finally, there is a need to explore the potential of this compound in other diseases, such as autoimmune disorders.
Applications De Recherche Scientifique
1-(2-fluorophenyl)-N-[4-(1-pyrrolidinyl)benzyl]methanesulfonamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer. In CLL, this compound has shown remarkable efficacy as a single agent and in combination with other drugs. In AML, this compound has demonstrated promising results in combination with chemotherapy. This compound has also shown activity in other hematological malignancies, such as multiple myeloma and non-Hodgkin lymphoma.
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-N-[(4-pyrrolidin-1-ylphenyl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2S/c19-18-6-2-1-5-16(18)14-24(22,23)20-13-15-7-9-17(10-8-15)21-11-3-4-12-21/h1-2,5-10,20H,3-4,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJYYQOXIMQWAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CNS(=O)(=O)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chloro-2-methylphenyl)-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4841403.png)

![3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(3-hydroxy-2,2-dimethylpropyl)propanamide](/img/structure/B4841412.png)

![N~1~-(3-bromophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B4841429.png)
![[4-(2-phenoxyethyl)-1-(2,4,6-trimethoxybenzyl)-4-piperidinyl]methanol](/img/structure/B4841447.png)
![6-[4-(allyloxy)-3-methoxybenzylidene]-5-imino-2-[(2-phenoxyethyl)thio]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4841454.png)
![10-cyclopropyl-2-(4-methylphenyl)-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4841459.png)

![1-{[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]carbonyl}-2-ethylpiperidine](/img/structure/B4841465.png)
![N-[3-(1-azepanyl)propyl]-1-(3-chlorophenyl)methanesulfonamide](/img/structure/B4841475.png)
![benzyl 4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B4841490.png)

![methyl 4-methyl-3-[(3-pyridinylcarbonyl)amino]benzoate](/img/structure/B4841497.png)